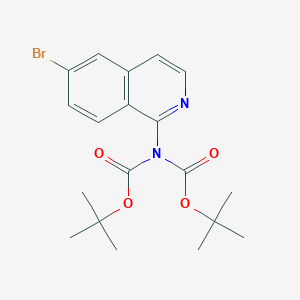

Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester

Description

Properties

IUPAC Name |

tert-butyl N-(6-bromoisoquinolin-1-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23BrN2O4/c1-18(2,3)25-16(23)22(17(24)26-19(4,5)6)15-14-8-7-13(20)11-12(14)9-10-21-15/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIBVDODUWQCHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C1=NC=CC2=C1C=CC(=C2)Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Imidodicarbonic acid, 2-(6-bromo-1-isoquinolinyl)-, 1,3-bis(1,1-dimethylethyl) ester is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its significance in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- Chemical Formula : C18H24BrN3O2

- Molecular Weight : 396.30 g/mol

- IUPAC Name : Imidodicarbonic acid, 2-(6-bromo-1-isoquinolinyl)-, 1,3-bis(1,1-dimethylethyl) ester

Imidodicarbonic acid derivatives have been studied for their interactions with various biological targets. The compound exhibits inhibitory activity against phosphoinositide 3-kinase (PI3K), particularly the delta isoform, which is crucial in cellular signaling pathways related to growth and survival. This inhibition can potentially lead to therapeutic applications in treating cancers and autoimmune diseases .

Pharmacological Effects

Research indicates that the compound may possess several pharmacological effects:

- Anti-cancer Activity : By inhibiting PI3K signaling, the compound may reduce tumor cell proliferation and induce apoptosis in cancer cells.

- Anti-inflammatory Properties : The modulation of immune responses through PI3K inhibition suggests potential use in inflammatory disorders .

- Neuroprotective Effects : Preliminary studies indicate that derivatives of this compound may protect against neurodegenerative diseases by modulating inflammatory pathways .

Study 1: Inhibition of Tumor Growth

A study published in a peer-reviewed journal investigated the effect of imidodicarbonic acid derivatives on tumor growth in murine models. The results demonstrated a significant reduction in tumor size and improved survival rates among treated groups compared to controls. The mechanism was attributed to the inhibition of PI3K signaling pathways .

Study 2: Autoimmune Disease Modulation

Another research effort focused on the use of this compound in models of autoimmune diseases such as rheumatoid arthritis. The findings suggested that treatment with imidodicarbonic acid derivatives led to decreased levels of pro-inflammatory cytokines and improved clinical symptoms .

Safety and Toxicity

While promising, the safety profile of imidodicarbonic acid derivatives must be considered. Toxicity assessments have indicated that high doses can lead to adverse effects such as hepatotoxicity and renal impairment. Therefore, further studies are needed to establish safe dosage ranges for therapeutic use .

Comparative Biological Activity Table

Scientific Research Applications

Imidodicarbonic acid, 2-(6-bromo-1-isoquinolinyl)-, 1,3-bis(1,1-dimethylethyl) ester is a compound that has garnered attention in various scientific research applications. This article will explore its chemical properties, potential applications in medicinal chemistry, and relevant case studies.

Enzyme Inhibition

Research indicates that derivatives of imidodicarbonic acid can act as inhibitors for various enzymes, which is crucial in the development of therapeutic agents. For instance, compounds similar to imidodicarbonic acid have shown promise as inhibitors of factor VIIa, an enzyme involved in the coagulation cascade. Such inhibitors can be beneficial in treating thrombotic disorders by preventing excessive blood clotting .

Anticancer Activity

Studies have suggested that compounds with isoquinoline structures exhibit anticancer properties. The unique structural features of imidodicarbonic acid derivatives may enhance their ability to interact with cancer cell pathways. For example, some isoquinoline derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of isoquinoline-based compounds. Preliminary studies indicate that imidodicarbonic acid derivatives may offer protection against neurodegenerative diseases by inhibiting oxidative stress and inflammation in neuronal cells. This potential application could lead to advancements in treatments for conditions such as Alzheimer's and Parkinson's disease .

Case Study 1: Factor VIIa Inhibition

A patent describes a series of compounds based on imidodicarbonic acid that were synthesized and evaluated for their inhibitory effects on factor VIIa. The study demonstrated that specific structural modifications significantly enhanced inhibitory potency, suggesting a pathway for developing novel anticoagulants .

Case Study 2: Antitumor Activity

In a recent study published in a peer-reviewed journal, researchers synthesized several isoquinoline derivatives and tested their cytotoxic effects against various cancer cell lines. One derivative closely related to imidodicarbonic acid exhibited significant activity against breast cancer cells, suggesting its potential as a lead compound for further development .

Case Study 3: Neuroprotective Mechanisms

Another investigation focused on the neuroprotective properties of isoquinoline derivatives. The results showed that these compounds could reduce neuronal apoptosis induced by oxidative stress in vitro. This finding highlights the therapeutic potential of imidodicarbonic acid derivatives in neurodegenerative diseases .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: Imidodicarbonic acid,2-(6-bromo-1-isoquinolinyl)-,1,3-bis(1,1-dimethylethyl) ester

- CAS Number : 911305-48-1

- Purity : 95% (typical for commercial availability)

- Molecular Formula : Likely C₂₁H₂₆BrN₂O₄ (inferred from structural analogs).

- Structure: Features a 6-bromo-isoquinolinyl substituent attached to an imidodicarbonic acid core, with two tert-butyl (1,1-dimethylethyl) ester groups.

Applications : Primarily used as a synthetic intermediate in pharmaceutical research, particularly for compounds requiring brominated aromatic systems for coupling reactions (e.g., Suzuki-Miyaura cross-coupling) .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related imidodicarbonic acid esters with differing substituents:

Physicochemical Properties

- Molecular Weight: The target compound (MW ~465) is heavier than analogs due to the bromine atom and aromatic isoquinolinyl group.

- Solubility : Brominated aromatic systems (target compound) reduce solubility in polar solvents compared to aliphatic (dimethoxybutyl) or hydroxy-pyrimidinyl derivatives .

- Reactivity: Bromo-isoquinolinyl: Facilitates cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) . Hydroxy-pyrimidinyl: Participates in hydrogen bonding and metal coordination . Formyl-pyridinyl: Reactive aldehyde for condensation or click chemistry .

Commercial Availability and Purity

Pharmaceutical Intermediates

- The target compound’s bromine atom is critical for synthesizing kinase inhibitors or anticancer agents requiring halogenated aromatics .

- The hydroxy-pyrimidinyl analog (CAS 914377-34-7) is a precursor to selective NR2B antagonists, highlighting the role of heterocyclic substituents in CNS drug development .

Stability and Handling

- Stability : Tert-butyl esters are stable under basic conditions but hydrolyze under strong acids (e.g., TFA) .

Preparation Methods

Step 1: Synthesis of 6-Bromo-1-isoquinoline Intermediate

- The starting material is often a substituted isoquinoline or a precursor that can be brominated selectively at the 6-position.

- Bromination is typically conducted using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.

- The reaction is performed in an inert solvent such as dichloromethane or acetonitrile, at low temperatures (0-5°C) to control regioselectivity.

Step 2: Formation of Imidodicarbonic Acid Core

- The imidodicarbonic acid framework is constructed via a condensation reaction involving suitable amines and carbonyl-containing reagents.

- A common approach is the Petasis boronic acid Mannich reaction, which allows the formation of amines and subsequent cyclization to form the imidodicarbonic acid structure.

- This step requires careful pH control and the use of catalysts or activating agents to promote ring closure.

Step 3: Esterification with 1,1-Dimethylethyl Groups

- The diesterification involves reacting the imidodicarbonic acid intermediate with tert-butyl alcohol derivatives or tert-butyl chloroformate.

- This reaction is typically catalyzed by bases such as triethylamine or pyridine to neutralize the acid byproducts.

- The reaction conditions (temperature, solvent) are optimized to maximize ester formation while minimizing hydrolysis or side reactions.

Step 4: Purification and Characterization

- The crude product is purified using column chromatography, recrystallization, or preparative HPLC to achieve high purity.

- Characterization is performed using NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Data Table: Key Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Bromination of Isoquinoline | Br2 or NBS, inert atmosphere | DCM or Acetonitrile | 0 to 5 | 85-90 | Controlled to avoid polybromination |

| Imidodicarbonic Acid Formation | Petasis boronic acid Mannich reaction | Methanol or Ethanol | Room temp (20-25) | 70-80 | Requires pH control and catalyst |

| Esterification | tert-butyl chloroformate, triethylamine | DCM or THF | 0 to 25 | 75-85 | Base catalyzed; inert atmosphere preferred |

| Purification | Chromatography, recrystallization | Various | Ambient | - | Ensures >98% purity |

Research Findings and Optimization Notes

- The Petasis boronic acid Mannich reaction is a versatile and efficient method for constructing the amine intermediates needed for the imidodicarbonic acid core, providing good yields and functional group tolerance.

- Bromination selectivity is critical; excess bromine or prolonged reaction times lead to undesired dibromo or tribromo products, reducing overall yield.

- The choice of base and solvent in the esterification step significantly affects the reaction rate and purity. Pyridine tends to give cleaner reactions but requires careful removal due to its odor and toxicity.

- The bulky tert-butyl groups provide steric protection to the ester moieties, improving the metabolic stability of the compound, which is advantageous for pharmaceutical applications.

- Purification steps are essential to remove unreacted starting materials and side products; preparative HPLC is preferred for scale-up due to its precision.

Q & A

Q. Q1. What are the recommended synthetic routes for preparing this compound, and how can purity be optimized?

Methodological Answer: The compound is synthesized via nucleophilic substitution or coupling reactions involving tert-butyl imidodicarbonate and brominated isoquinoline derivatives. Key steps include:

- Reaction Optimization : Use anhydrous conditions (e.g., DMF or THF) with catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling, as analogous methods are employed for related imidodicarbonate-isoquinoline systems .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol improves purity (>98%). Confirmation via HPLC (C18 column, acetonitrile/water mobile phase) ensures minimal impurities .

Q. Q2. What analytical techniques are critical for characterizing this compound’s structure and stability?

Methodological Answer:

- Structural Confirmation : Use - and -NMR to verify tert-butyl groups (δ ~1.3 ppm for ) and the isoquinoline-bromo moiety (δ ~7.5–8.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] or [M+Na]) .

- Stability Assessment : Conduct accelerated degradation studies under varying pH (1–13) and temperature (25–60°C). Monitor via LC-MS to identify hydrolysis products (e.g., free isoquinoline or dicarbonic acid derivatives) .

Advanced Research Questions

Q. Q3. How does the bromo substituent influence the compound’s electronic properties and reactivity in catalytic applications?

Methodological Answer:

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to map electron density distribution. The bromine atom’s electron-withdrawing effect stabilizes the isoquinoline ring, enhancing electrophilic substitution reactivity at the 6-position .

- Experimental Validation : Compare catalytic activity (e.g., in cross-coupling reactions) with non-brominated analogs. Kinetic studies (UV-Vis or -NMR monitoring) reveal rate enhancements due to bromine’s inductive effects .

Q. Q4. What strategies resolve contradictions in spectroscopic data for this compound’s tautomeric forms?

Methodological Answer:

- Dynamic NMR (DNMR) : Analyze temperature-dependent -NMR shifts (e.g., in DMSO-d) to detect tautomeric equilibria between imidodicarbonate and carbamate forms.

- X-ray Crystallography : Resolve solid-state structures to confirm dominant tautomers. For example, tert-butyl groups often stabilize the imidodicarbonate form via steric hindrance .

- Theoretical Modeling : Compare experimental data with computed tautomer energies (e.g., using Gaussian 16) to reconcile discrepancies .

Q. Q5. How can this compound serve as a precursor for bioactive derivatives?

Methodological Answer:

- Functionalization : Replace the bromine atom via palladium-catalyzed cross-coupling (e.g., with aryl boronic acids) to generate analogs for structure-activity relationship (SAR) studies .

- Biological Screening : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization assays. The tert-butyl groups enhance membrane permeability, making the compound a viable scaffold for prodrug design .

Data Interpretation and Validation

Q. Q6. How should researchers address discrepancies in reported melting points or solubility profiles?

Methodological Answer:

- Standardization : Adopt USP guidelines for melting point determination (e.g., capillary method, 1°C/min heating rate). Variations may arise from polymorphic forms; use powder XRD to identify crystalline phases .

- Solubility Studies : Perform shake-flask experiments in buffered solutions (pH 1–7.4) with HPLC quantification. Note that tert-butyl esters exhibit higher lipophilicity (logP ~3.5), requiring co-solvents like DMSO for aqueous assays .

Q. Q7. What computational tools are recommended for predicting this compound’s interaction with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., cytochrome P450 enzymes). Parameterize the bromine atom’s van der Waals radius (1.85 Å) and partial charge (−0.15 e) for accuracy .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Focus on hydrogen bonds between the imidodicarbonate moiety and catalytic residues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.